

Rauvotetraphylline C: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592084

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of **Rauvotetraphylline C**, a sarpagine-type indole alkaloid. Discovered in the aerial parts of *Rauvolfia tetraphylla*, this document details the precise experimental protocols employed for its extraction and purification. Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV), and Infrared (IR) spectroscopy, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a summary of the initial biological evaluation of **Rauvotetraphylline C** for cytotoxic activity. Visual representations of the isolation workflow are provided using Graphviz diagrams to facilitate a clear understanding of the experimental process.

Discovery

Rauvotetraphylline C was first reported as a new natural product in 2012 by a team of researchers led by Yuan Gao. It was isolated from the aerial parts of *Rauvolfia tetraphylla* L. (family: Apocynaceae), a plant known for producing a variety of bioactive indole alkaloids.^{[1][2]} The discovery was part of a broader phytochemical investigation into the constituents of this plant species.^[1]

Experimental Protocols

The following sections provide a detailed methodology for the isolation and structural characterization of **Rauvotetraphylline C**, based on the original research by Gao et al. (2012).

Plant Material

The aerial parts of *Rauvolfia tetraphylla* were collected and air-dried prior to extraction.

Extraction and Isolation

The isolation of **Rauvotetraphylline C** involved a multi-step process of extraction, solvent partitioning, and column chromatography.

2.2.1. Extraction:

The powdered, air-dried aerial parts of *R. tetraphylla* (10 kg) were subjected to extraction with 95% ethanol (3 x 50 L) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract (800 g).

2.2.2. Solvent Partitioning:

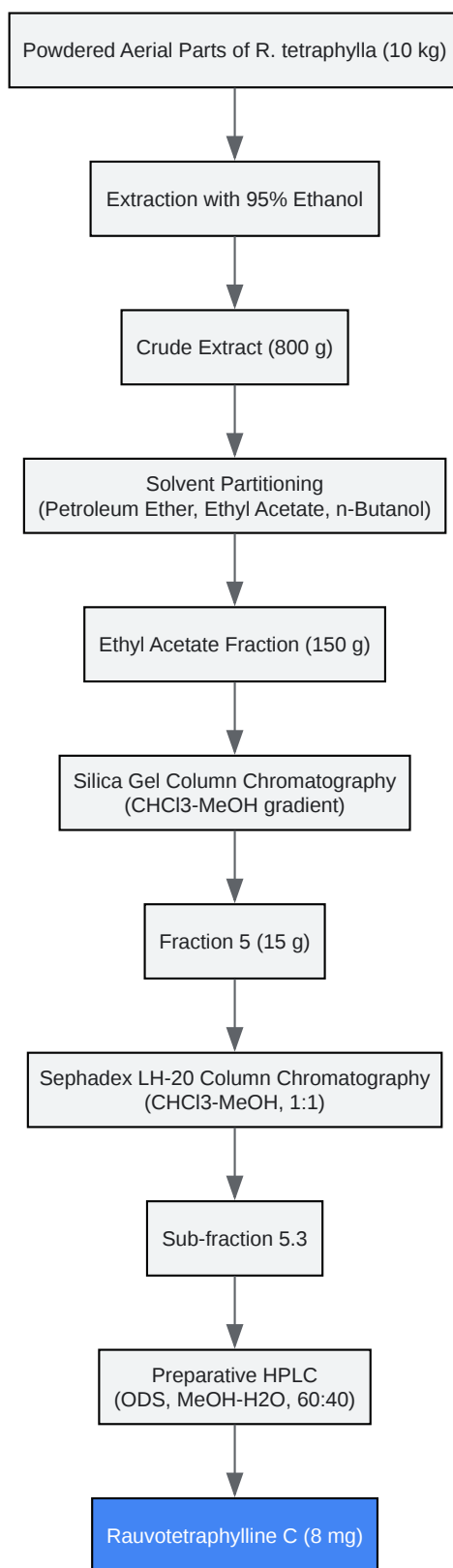
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction (150 g) was selected for further purification.

2.2.3. Chromatographic Purification:

The ethyl acetate fraction was subjected to multiple rounds of column chromatography to isolate the pure compound.

- **Step 1: Silica Gel Column Chromatography:** The ethyl acetate fraction (150 g) was chromatographed on a silica gel column (200-300 mesh) using a gradient elution system of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1-10).
- **Step 2: Sephadex LH-20 Column Chromatography:** Fraction 5 (15 g) was further purified on a Sephadex LH-20 column, eluting with a chloroform-methanol mixture (1:1, v/v), to afford sub-fractions (Fr. 5.1-5.5).

- Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): Sub-fraction 5.3 was subjected to preparative HPLC on an ODS column using a mobile phase of methanol-water (60:40, v/v) to yield pure **Rauvotetraphylline C** (8 mg).



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Isolation Workflow for Rauvotetraphylline C.

Structural Elucidation

The structure of **Rauvotetraphylline C** was determined using a combination of spectroscopic techniques. It was identified as a sarpagine-type indole alkaloid with an E-3-oxo-1-butenyl unit attached to C-16.^[1]

Physicochemical Properties

Property	Value
Appearance	Amorphous powder
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₃
Molecular Weight	390.1943 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Rauvotetraphylline C**.

Table 1: HRESIMS, UV, and IR Data

Technique	Data
HRESIMS	m/z 391.2019 [M+H] ⁺ (calculated for C ₂₄ H ₂₇ N ₂ O ₃ , 391.2022)
UV (MeOH)	λ _{max} (log ε) 225 (4.21), 282 (3.75) nm
IR (KBr)	ν _{max} 3440, 2925, 1685, 1620, 1460, 1230, 1100, 750 cm ⁻¹

Table 2: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Position	δC (ppm)	δH (ppm), J (Hz)
2	58.2 (d)	4.15 (1H, d, J = 5.5)
3	45.3 (t)	2.10 (1H, m), 1.95 (1H, m)
5	55.1 (d)	3.60 (1H, dd, J = 11.5, 4.5)
6	35.2 (t)	2.25 (1H, m), 1.80 (1H, m)
7	108.1 (s)	
8	128.5 (s)	
9	118.2 (d)	7.45 (1H, d, J = 7.5)
10	121.5 (d)	7.10 (1H, t, J = 7.5)
11	120.1 (d)	7.15 (1H, t, J = 7.5)
12	111.2 (d)	7.30 (1H, d, J = 7.5)
13	136.4 (s)	
14	30.5 (t)	2.05 (1H, m), 1.65 (1H, m)
15	32.5 (d)	2.80 (1H, m)
16	46.8 (d)	3.95 (1H, m)
18	12.5 (q)	1.60 (3H, d, J = 7.0)
19	124.0 (d)	5.40 (1H, q, J = 7.0)
20	135.0 (s)	
21	65.8 (t)	4.25 (2H, s)
1'	198.0 (s)	
2'	131.7 (d)	6.18 (1H, d, J = 15.9)
3'	146.0 (d)	6.84 (1H, dd, J = 15.9, 7.8)
4'	27.4 (q)	2.28 (3H, s)
N-H	8.10 (1H, s)	

Biological Activity

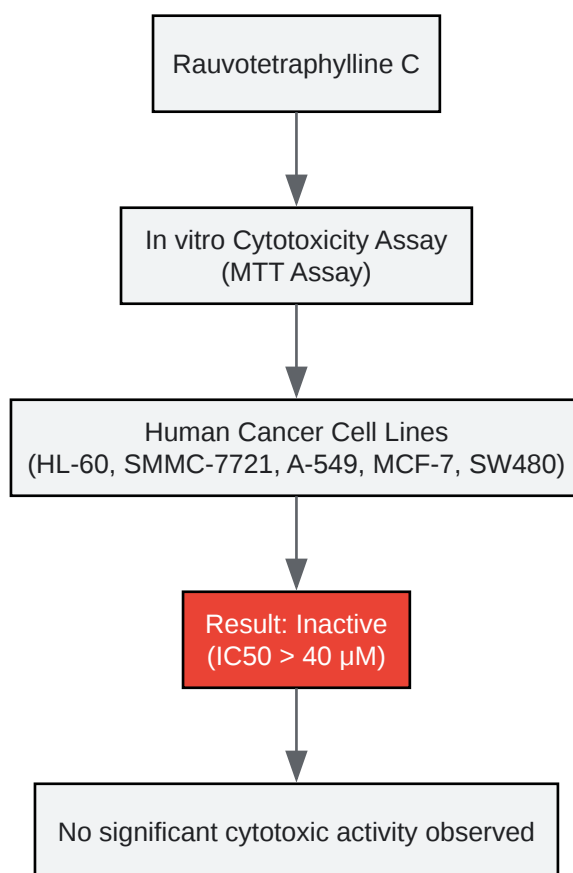
Rauvotetraphylline C, along with its co-isolated analogues Rauvotetraphyllines A, B, D, and E, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines:

- HL-60 (promyelocytic leukemia)
- SMMC-7721 (hepatocellular carcinoma)
- A-549 (lung adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
- SW480 (colon adenocarcinoma)

The results of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay indicated that **Rauvotetraphylline C** was inactive against all tested cell lines, with IC₅₀ values greater than 40 µM.[2]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by **Rauvotetraphylline C**. Given its lack of significant cytotoxic activity in the initial screening, further studies would be required to explore other potential biological targets and mechanisms of action.



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Biological Evaluation of Rauvotetraphylline C.

Conclusion

Rauvotetraphylline C is a sarpagine-type indole alkaloid successfully isolated and characterized from the aerial parts of *Rauvolfia tetraphylla*. This technical guide has provided the detailed experimental procedures for its discovery and purification, along with a comprehensive summary of its spectroscopic data. The initial biological screening revealed no significant cytotoxic activity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological properties and to understand its role within the complex chemical makeup of its plant source. This foundational information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. html.rhhz.net [html.rhhz.net]
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